N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
Description
Properties
IUPAC Name |
1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVPWOJUYRELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326650 | |
| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338400-52-5 | |
| Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.
Introduction of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide derivative and a suitable base.
Attachment of the Butyl and Phenyl Groups: The final step involves the attachment of the butyl and phenyl groups to the guanidine core. This can be achieved through a series of alkylation and arylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Antimicrobial Activity
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
In a recent study, compounds derived from guanidine structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values as low as 0.5 µg/mL, indicating their potential as new antibiotic agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vivo studies have shown that it significantly reduces inflammation markers in models of induced arthritis.
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| This compound (20 mg/kg) | 45 |
These findings suggest that this compound could be developed into an anti-inflammatory drug, potentially aiding in the treatment of conditions such as rheumatoid arthritis .
Antitumor Activity
In xenograft models, this compound has shown promising results in inhibiting tumor growth.
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 10 | 40 |
| 20 | 60 |
At a dose of 20 mg/kg, the compound achieved a tumor growth inhibition rate of up to 60%, suggesting its potential for further development as an anticancer agent .
Case Study 1: Antimicrobial Screening
A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The study reported that compounds with trifluoromethyl substitutions showed enhanced antibacterial effects against various strains, including MRSA and E. coli .
Case Study 2: Anti-inflammatory Research
In a controlled study involving animal models of arthritis, treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers compared to untreated controls. This suggests a mechanism by which the compound may exert its anti-inflammatory effects .
Case Study 3: Tumor Inhibition Studies
Research conducted on the antitumor efficacy of this compound revealed that it not only inhibited tumor growth but also showed a favorable safety profile in preliminary toxicity studies. The results indicated that at therapeutic doses, the compound did not produce significant adverse effects .
Mechanism of Action
The mechanism of action of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Structural Modifications and Steric Effects
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
- Substituents : Cyclopropyl replaces the butyl group.
- Impact : The cyclopropyl ring introduces steric rigidity and reduced conformational flexibility compared to the linear butyl chain. This may alter binding affinity to biological targets or influence crystallinity in materials science applications .
N-(3-ferrocenylphenyl)-N’-(4-trifluoromethylphenyl)-N”-benzoylguanidine (d-1)
- Substituents : Ferrocenyl (redox-active metallocene) and benzoyl groups replace the butyl and benzyl moieties.
- Impact : The ferrocenyl group confers electrochemical activity, making d-1 suitable for redox-mediated applications (e.g., biosensors). The benzoyl group increases lipophilicity but may reduce solubility in polar solvents .
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine
- Substituents : Methoxyphenyl and tetramethyl groups.
- Impact : The electron-donating methoxy group increases basicity (higher pKa) compared to the electron-withdrawing trifluoromethyl group in the target compound. Tetramethyl substitution reduces steric hindrance, enhancing reactivity in catalytic processes .
Electronic Effects
- Trifluoromethyl Position: The target compound’s 3-(trifluoromethyl)benzyl group creates a meta-substitution pattern, influencing dipole moments and electronic interactions.
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group lowers the guanidine’s basicity compared to methoxy-substituted derivatives, affecting solubility (e.g., in aqueous vs. organic phases) and protonation states under physiological conditions .
Biological Activity
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS No. 338400-52-5) is a guanidine derivative that has attracted attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C19H22F3N3
- Molecular Weight: 349.39 g/mol
- Structural Characteristics: The compound consists of a guanidine core with a butyl and phenyl group, as well as a trifluoromethyl-substituted benzyl moiety, which contributes to its unique biological activity .
This compound has been studied primarily for its interaction with various receptors, notably the histamine H3 receptor and muscarinic receptors. Research indicates that modifications to the guanidine structure can significantly affect receptor affinity and selectivity.
- Histamine H3 Receptor Antagonism : This compound has shown promising results as a histamine H3 receptor antagonist. In vitro studies have demonstrated that it can effectively inhibit the action of histamine, leading to increased neurotransmitter release .
- Muscarinic Receptor Activity : Similar studies have indicated moderate affinity towards muscarinic receptors (hM2R and hM4R), suggesting potential dual-action capabilities that may be beneficial in treating conditions like cognitive disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages, correlating with its receptor activity profile .
- Antidepressant-like Effects : In another study, the compound was tested for its potential antidepressant effects. The results suggested that antagonism at the H3 receptor could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation .
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Further Exploration of Receptor Interactions : Detailed pharmacological profiling against a broader range of receptors could elucidate additional therapeutic potentials.
- In Vivo Studies : More extensive in vivo studies are needed to confirm efficacy and safety profiles before considering clinical applications.
- Optimization of Structure : Continued investigation into structural modifications may lead to derivatives with enhanced potency and selectivity for specific therapeutic targets.
Q & A
Q. What are the recommended synthetic routes for N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine, and how can its purity be validated experimentally?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, reacting a guanidine precursor (e.g., N-butylguanidine) with substituted benzyl halides (e.g., 3-(trifluoromethyl)benzyl bromide) under basic conditions (triethylamine or K₂CO₃) in anhydrous acetonitrile or DMF . Purity validation requires 1H/13C NMR to confirm substituent integration and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. HPLC with UV detection (λ = 254 nm) is recommended for assessing purity (>95%) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, as observed in analogs like N-[3,5-bis(trifluoromethyl)phenyl]guanidine derivatives . Use computational tools (e.g., Gaussian or COSMO-RS) to calculate logP and solubility. Experimentally, shake-flask solubility assays in PBS (pH 7.4) and octanol-water partitioning can quantify these effects .
Q. What spectroscopic techniques are critical for structural confirmation of this guanidine derivative?
- Methodological Answer : FT-IR identifies the guanidine C=N stretch (~1650 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹). X-ray crystallography (via SHELX refinement ) resolves bond-length discrepancies (e.g., C–N vs. C=N in the guanidine core). For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies substituent connectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar guanidines?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, N-(4-fluorophenyl)guanidine analogs show divergent MIC values against MRSA due to differences in broth microdilution protocols . Standardize assays using CLSI guidelines and validate results with dose-response curves (IC₅₀/EC₅₀). Cross-reference with molecular docking to correlate activity with target binding (e.g., bacterial enzymes) .
Q. What strategies optimize the compound’s activity against resistant bacterial strains?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl or naphthyl groups) to evade efflux pumps, as seen in N-allyl-5-chloro-6-oxo-guanidine derivatives . SAR studies should compare MIC shifts in isogenic strains (e.g., S. aureus WT vs. NorA overexpression). Proteolytic stability assays (e.g., liver microsomes) guide metabolic optimization .
Q. How can crystallographic data explain hydrogen-bonding networks in this compound?
- Methodological Answer : Single-crystal X-ray analysis (using SHELXL ) reveals non-classical C–H···O/F interactions, as observed in N''-(4-methoxyphenyl)guanidine derivatives, where methoxy oxygen acts as an acceptor . Mercury 4.0 software visualizes packing diagrams and quantifies interaction distances (e.g., 2.81 Å for C–H···O) . For amorphous samples, DFT calculations (B3LYP/6-311+G**) predict preferred conformers .
Q. What experimental designs are suitable for studying its interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH). For enzyme targets (e.g., bacterial topoisomerase IV), inhibition assays with purified protein and fluorescent substrates (e.g., ethidium bromide displacement) quantify activity . Cryo-EM or co-crystallization with target proteins (e.g., PDB deposition) provides structural insights .
Data Contradictions and Resolution
Q. Why do computational predictions of logP conflict with experimental octanol-water partitioning data?
- Methodological Answer : Discrepancies arise from implicit solvent models underestimating CF₃ group hydration. Validate predictions using explicit solvent MD simulations (NAMD/GROMACS) and compare with shake-flask assays at physiological pH. For example, N-[3-(trifluoromethyl)benzyl]guanidine shows a 0.5 log unit deviation between COSMO-RS and experimental logP .
Structural and Functional Comparisons
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
